N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine
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Description
N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine is a useful research compound. Its molecular formula is C18H15F3N4 and its molecular weight is 344.341. The purity is usually 95%.
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Scientific Research Applications
Amination of 1,2,4-Triazines : The amination of 1,2,4-triazines, including the formation of 3-amino-1,2,4-triazines, was studied by Rykowski and Plas (1982). This research provides insights into the synthesis of triazine derivatives, which could be relevant for the chemical modification of compounds like N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine (Rykowski & Plas, 1982).
Reactions with Benzyl Alcohol and Benzylamine : Brown, Clack, and Wilson (1988) explored reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and benzylamine. This study offers insights into the chemical behavior of related triazine compounds (Brown, Clack, & Wilson, 1988).
Synthesis and Biological Activity : Deohate and Mulani (2020) synthesized triazine-linked pyrazole heterocyclics and evaluated their antitubercular and antimicrobial potential. Such research demonstrates the utility of triazine compounds in the development of new antimicrobial agents (Deohate & Mulani, 2020).
Reaction with Diazomethane and Amines : Mansour and Ibrahim (1973) studied the reaction of certain 1,2,4-triazine derivatives with diazomethane and amines, which can be pertinent to understanding the reactivity of this compound (Mansour & Ibrahim, 1973).
Oxidation Studies of Triazines : Collins, Hughes, and Johnson (1999) researched the oxidation products of certain dihydro-1,2,4-triazin-6(1H)-ones, providing valuable information on the oxidative behavior of similar triazine compounds (Collins, Hughes, & Johnson, 1999).
Synthesis of Triazine Derivatives with Biological Activity : Eid, Hassan, and Kadry (1988) synthesized several 1,2,4-triazine derivatives with potential biological activity, highlighting the importance of triazine compounds in medicinal chemistry (Eid, Hassan, & Kadry, 1988).
Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) investigated the antimicrobial activities of various 1,2,4-triazole derivatives, which is relevant to understanding the antimicrobial potential of triazine compounds (Bektaş et al., 2007).
Properties
IUPAC Name |
N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4/c1-25(12-13-8-4-2-5-9-13)17-15(18(19,20)21)23-24-16(22-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIWBKLIRYCDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.